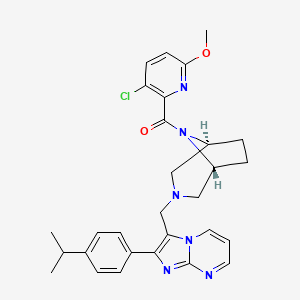

Bafrekalant

Description

BenchChem offers high-quality Bafrekalant suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bafrekalant including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2256770-44-0 |

|---|---|

Molecular Formula |

C29H31ClN6O2 |

Molecular Weight |

531.0 g/mol |

IUPAC Name |

(3-chloro-6-methoxy-2-pyridinyl)-[(1R,5S)-3-[[2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |

InChI |

InChI=1S/C29H31ClN6O2/c1-18(2)19-5-7-20(8-6-19)26-24(35-14-4-13-31-29(35)33-26)17-34-15-21-9-10-22(16-34)36(21)28(37)27-23(30)11-12-25(32-27)38-3/h4-8,11-14,18,21-22H,9-10,15-17H2,1-3H3/t21-,22+ |

InChI Key |

VDKJCAWGDJJKNL-SZPZYZBQSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4C[C@H]5CC[C@@H](C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CC5CCC(C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Baxdrostat: A Deep Dive into the Mechanism of Action for Resistant Hypertension

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Resistant hypertension, defined as blood pressure that remains uncontrolled despite the use of three or more antihypertensive agents of different classes, including a diuretic, represents a significant clinical challenge and an area of major unmet medical need. Elevated aldosterone levels are increasingly recognized as a key contributor to the pathophysiology of resistant hypertension, driving sodium and water retention, endothelial dysfunction, inflammation, and fibrosis. Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis in the adrenal glands. This technical guide provides an in-depth analysis of the mechanism of action of baxdrostat, supported by a comprehensive review of preclinical and clinical data. We will explore its molecular target, pharmacodynamic effects on the renin-angiotensin-aldosterone system (RAAS), and its clinical efficacy and safety profile in patients with resistant hypertension. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working in the fields of cardiovascular and renal medicine.

Introduction: The Role of Aldosterone in Resistant Hypertension

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid and electrolyte balance. Inappropriate activation of this system, leading to excessive aldosterone production, is a well-established driver of hypertension and associated end-organ damage. Aldosterone, a mineralocorticoid hormone, acts on the mineralocorticoid receptor (MR) in the distal nephron of the kidney to increase sodium and water reabsorption and potassium excretion, thereby expanding blood volume and elevating blood pressure.[1] Beyond its effects on blood pressure, aldosterone has been implicated in promoting inflammation, fibrosis, and remodeling in the heart, kidneys, and vasculature, contributing to the progression of cardiovascular and renal disease.[2]

In a significant proportion of patients with resistant hypertension, elevated aldosterone levels, often independent of renin, are a primary underlying cause. While mineralocorticoid receptor antagonists (MRAs) like spironolactone and eplerenone are effective in this population, their use can be limited by side effects such as hyperkalemia and anti-androgenic or progestogenic effects due to their non-specific binding to other steroid receptors.[3] This has driven the development of a new class of drugs, the aldosterone synthase inhibitors (ASIs), which aim to directly reduce the production of aldosterone at its source.

Molecular Mechanism of Action: Selective Inhibition of Aldosterone Synthase (CYP11B2)

Baxdrostat's primary mechanism of action is the potent and highly selective inhibition of aldosterone synthase, an enzyme encoded by the CYP11B2 gene.[1] Aldosterone synthase is a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex and is responsible for the conversion of 11-deoxycorticosterone to aldosterone in a three-step process.

A critical challenge in the development of ASIs has been achieving selectivity for CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final step of cortisol synthesis in the zona fasciculata and shares 93% sequence homology with CYP11B2.[2] Inhibition of CYP11B1 can lead to a reduction in cortisol production, potentially causing adrenal insufficiency.

Baxdrostat has demonstrated a high degree of selectivity for CYP11B2 over CYP11B1, with a reported selectivity ratio of 100:1 in preclinical studies. This selectivity is crucial for its favorable safety profile, as it allows for the effective reduction of aldosterone levels without significantly impacting cortisol production.

Pharmacodynamics: Effects on the Renin-Angiotensin-Aldosterone System

Clinical studies have consistently demonstrated that baxdrostat leads to a dose-dependent reduction in plasma and urine aldosterone concentrations. This inhibition of aldosterone synthesis results in a compensatory increase in plasma renin activity, a predictable physiological response to the reduction in aldosterone-mediated sodium and water retention and the subsequent decrease in blood pressure. Importantly, even at doses that achieve maximal suppression of aldosterone, baxdrostat has not been shown to significantly affect cortisol levels, confirming its high selectivity in a clinical setting.

Preclinical Evidence

Preclinical studies in cynomolgus monkeys demonstrated that baxdrostat effectively inhibited aldosterone synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise in cortisol. These studies provided the initial proof-of-concept for the selective inhibition of CYP11B2 by baxdrostat.

Clinical Trial Data

Data from numerous clinical trials in human subjects have substantiated the pharmacodynamic effects of baxdrostat.

Table 1: Summary of Pharmacodynamic Effects of Baxdrostat in Clinical Trials

| Trial | Population | Baxdrostat Dose | Change in Plasma Aldosterone | Change in Plasma Renin Activity | Change in Serum Cortisol | Reference |

| Phase 1 | Healthy Volunteers | 0.5 mg, 1.5 mg, 2.5 mg, 5.0 mg daily for 10 days | Dose-dependent reduction (approx. 51-73% on day 10) | Not reported | No meaningful impact | |

| BrigHTN (Phase 2) | Resistant Hypertension | 0.5 mg, 1 mg, 2 mg daily for 12 weeks | Dose-dependent decrease | Increased at 1 mg and 2 mg doses | No effect | |

| HALO (Phase 2) | Uncontrolled Hypertension | 0.5 mg, 1 mg, 2 mg daily for 8 weeks | All 3 doses reduced serum aldosterone | Highest dose significantly increased plasma renin activity | Not reported | |

| BaxHTN (Phase 3) | Uncontrolled or Resistant Hypertension | 1 mg, 2 mg daily for 12 weeks | Significantly lowered | Not reported | No effect | |

| FigHTN (Phase 2) | CKD and Uncontrolled Hypertension | Low-dose (0.5-1mg), High-dose (2-4mg) for 26 weeks | Not explicitly reported, but implied by mechanism | Not reported | Not reported |

Clinical Efficacy in Resistant Hypertension

Multiple clinical trials have evaluated the efficacy of baxdrostat in lowering blood pressure in patients with resistant hypertension.

The BrigHTN Trial (Phase 2)

The BrigHTN trial was a multicenter, randomized, double-blind, placebo-controlled, dose-ranging study that enrolled patients with treatment-resistant hypertension.

Experimental Protocol: BrigHTN Trial

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging.

-

Participants: 274 adults with resistant hypertension (seated BP ≥130/80 mmHg on ≥3 antihypertensive agents, including a diuretic).

-

Intervention: Placebo, baxdrostat 0.5 mg, 1 mg, or 2 mg once daily for 12 weeks.

-

Primary Endpoint: Change from baseline in seated systolic blood pressure (SBP) at week 12.

-

Hormone Analysis: Plasma aldosterone, renin activity, and cortisol were measured at baseline and at the end of the treatment period. The specific analytical method was not detailed in the primary publication, but LC-MS/MS is the standard for such trials.

Table 2: Key Efficacy Results from the BrigHTN Trial

| Treatment Group | N | Baseline Seated SBP (mmHg) | Change from Baseline in Seated SBP (mmHg) | Placebo-Corrected Difference in Seated SBP (mmHg) (95% CI) | P-value |

| Placebo | 69 | 148.1 | -9.4 | - | - |

| Baxdrostat 0.5 mg | 69 | 148.5 | -12.1 | -2.7 (-8.1 to 2.7) | 0.32 |

| Baxdrostat 1 mg | 69 | 147.5 | -17.5 | -8.1 (-13.5 to -2.8) | 0.003 |

| Baxdrostat 2 mg | 67 | 149.0 | -20.3 | -11.0 (-16.4 to -5.5) | <0.001 |

Data from Freeman MW, et al. N Engl J Med. 2023.

The BaxHTN and Bax24 Trials (Phase 3)

The positive results from the BrigHTN trial led to the initiation of the Phase 3 program, including the BaxHTN and Bax24 trials.

Experimental Protocol: BaxHTN and Bax24 Trials

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Participants: Patients with uncontrolled or resistant hypertension.

-

Intervention: Placebo, baxdrostat 1 mg, or 2 mg once daily.

-

Primary Endpoint:

-

BaxHTN: Change from baseline in mean seated SBP at 12 weeks.

-

Bax24: Change from baseline in 24-hour ambulatory SBP at 12 weeks.

-

-

Hormone Analysis: Plasma aldosterone and cortisol levels were assessed. Specific analytical methods were not detailed in the high-level results announcements but are expected to be by validated LC-MS/MS assays.

Table 3: Key Efficacy Results from the BaxHTN and Bax24 Trials

| Trial | Treatment Group | Placebo-Corrected Difference in SBP (mmHg) (95% CI) | P-value | Reference |

| BaxHTN | Baxdrostat 1 mg | -8.7 (-11.5 to -5.8) | <0.001 | |

| BaxHTN | Baxdrostat 2 mg | -9.8 (-12.6 to -7.0) | <0.001 | |

| Bax24 | Baxdrostat 2 mg | Statistically significant and highly clinically meaningful reduction (specific values not yet fully published) | <0.001 |

Beyond Blood Pressure: Potential for Cardiorenal Protection

Emerging evidence suggests that the benefits of baxdrostat may extend beyond blood pressure reduction. In an exploratory analysis of the Phase 2 FigHTN trial in patients with chronic kidney disease (CKD) and uncontrolled hypertension, baxdrostat was associated with a 55% reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo. Albuminuria is a key marker of kidney damage and an independent risk factor for cardiovascular events. This finding suggests that by directly targeting aldosterone, baxdrostat may have direct renoprotective effects.

References

The Pharmacokinetics and Pharmacodynamics of Baxdrostat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baxdrostat (formerly CIN-107) is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[1][2][3] It represents a promising therapeutic agent for conditions driven by excess aldosterone, most notably treatment-resistant and uncontrolled hypertension.[4][5] By directly targeting the final enzyme in the aldosterone synthesis pathway, baxdrostat effectively reduces aldosterone levels without significantly impacting cortisol production, a key limitation of earlier, less selective inhibitors. This document provides an in-depth technical guide to the pharmacokinetics (PK) and pharmacodynamics (PD) of baxdrostat, summarizing key clinical trial data, experimental methodologies, and its underlying mechanism of action.

Mechanism of Action

Baxdrostat exerts its therapeutic effect by inhibiting aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal zona glomerulosa. This direct inhibition leads to a reduction in circulating aldosterone. A critical feature of baxdrostat is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step in cortisol synthesis. Preclinical and early clinical studies have demonstrated a selectivity of over 100-fold, which minimizes the risk of adrenal insufficiency and other cortisol-related adverse effects.

Pharmacokinetics

Baxdrostat is characterized by rapid oral absorption and a half-life that supports once-daily dosing. Pharmacokinetic parameters have been primarily defined through Phase 1 studies in healthy volunteers.

Absorption and Distribution

Following oral administration, baxdrostat is rapidly absorbed, with peak plasma concentrations (Cmax) typically observed within 2 to 4 hours. Plasma levels of the drug increase proportionally with ascending doses.

Metabolism and Excretion

A Phase 1 study in participants with varying degrees of renal function evaluated the pharmacokinetics of a single 10-mg dose of baxdrostat. The results indicated that renal impairment had no significant impact on the systemic exposure or clearance of baxdrostat. Plasma concentration-time curves were similar across all groups, from normal renal function to kidney failure. Approximately 12% of the drug was excreted in the urine in both the control group and the group with moderate to severe renal impairment, suggesting that dose adjustments for patients with kidney disease are likely unnecessary based on pharmacokinetic differences.

Drug-Drug Interactions

Given the high comorbidity of diabetes and hypertension, the potential for interaction with metformin has been studied. An in-vitro study indicated that baxdrostat inhibits the MATE1 and MATE2-K renal transporters, for which metformin is a substrate. However, a subsequent clinical study in healthy volunteers demonstrated that co-administration of baxdrostat did not significantly alter the plasma or urine pharmacokinetics of metformin, suggesting that dose adjustments are unlikely to be required when these drugs are used concomitantly.

Table 1: Summary of Baxdrostat Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value | Source |

|---|---|---|

| Time to Peak Concentration (Tmax) | 2 - 4 hours | |

| Mean Half-life (t½) | ~26 - 31 hours | |

| Dose Proportionality | Plasma levels increase proportionally with dose | |

| Effect of Renal Impairment | No significant impact on systemic exposure or clearance |

| Urinary Excretion (unchanged) | ~12% in normal to severely impaired renal function | |

Pharmacodynamics

The pharmacodynamic effects of baxdrostat are characterized by a dose-dependent reduction in plasma aldosterone, a corresponding increase in plasma renin activity, and a subsequent reduction in blood pressure, all without a meaningful impact on cortisol levels.

Hormonal Effects

Clinical trials have consistently shown that baxdrostat leads to a dose-dependent reduction in plasma and urine aldosterone levels. In a Phase 1 multiple ascending dose study, doses of 1.5 mg and higher reduced plasma aldosterone by approximately 51% to 73% by day 10. Crucially, these studies also confirmed that baxdrostat has no meaningful impact on plasma cortisol levels, demonstrating its selective blockade of aldosterone synthase. An increase in the precursor levels of 11-deoxycorticosterone and 11-deoxycortisol was only observed at a dose of ≥90 mg, far exceeding the clinically effective doses.

Blood Pressure Effects

The primary therapeutic effect of baxdrostat is the lowering of systolic and diastolic blood pressure. This has been evaluated in several key clinical trials.

Table 2: Pharmacodynamic Effects of Baxdrostat on Aldosterone and Cortisol

| Dose | Change in Plasma Aldosterone | Change in Plasma Cortisol | Source |

|---|---|---|---|

| ≥ 1.5 mg (Healthy Volunteers) | ▼ 51% to 73% reduction (sustained) | No meaningful impact |

| 0.5 mg, 1 mg, 2 mg (Resistant HTN) | Dose-dependent reduction | No effect | |

Table 3: Summary of Blood Pressure Reduction in Key Phase 2 & 3 Clinical Trials

| Trial | Population | Dose | Placebo-Corrected Change in Systolic BP (SBP) | Source |

|---|---|---|---|---|

| BrigHTN (Phase 2) | Treatment-Resistant Hypertension | 1 mg | -8.1 mmHg | |

| 2 mg | -11.0 mmHg | |||

| HALO (Phase 2) | Uncontrolled Hypertension | 0.5, 1, 2 mg | Not statistically significant* | |

| BaxHTN (Phase 3) | Uncontrolled or Resistant HTN | 1 mg | -8.7 mmHg | |

| 2 mg | -9.8 mmHg |

Note: The HALO trial results were confounded by a large placebo effect and low adherence at some study sites. A post hoc analysis of adherent patients showed a significant placebo-corrected SBP decline of 7.9 mm Hg with the 2 mg dose.

Key Clinical Trial Methodologies

The clinical development of baxdrostat has involved rigorous, placebo-controlled trials to establish its efficacy and safety.

Phase 2 BrigHTN Trial (NCT04519658)

-

Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.

-

Population: Patients with treatment-resistant hypertension, defined as having a blood pressure of 130/80 mm Hg or higher while on stable doses of at least three antihypertensive agents, including a diuretic.

-

Intervention: Patients were randomized to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or a matching placebo once daily for 12 weeks.

-

Primary Endpoint: The change in systolic blood pressure from baseline to week 12 for each baxdrostat group compared with the placebo group.

-

Workflow:

Simplified workflow for the Phase 2 BrigHTN clinical trial.

Phase 3 BaxHTN Program (e.g., NCT06034743)

-

Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 program including the BaxHTN, BaxAsia, and Bax24 trials.

-

Population: Patients aged ≥18 years with uncontrolled hypertension (on ≥2 antihypertensive drugs) or resistant hypertension (on ≥3 antihypertensive drugs, including a diuretic), with a mean seated SBP of ≥140 mmHg to <170 mmHg at screening.

-

Intervention: Following a placebo run-in period, eligible participants were randomized (1:1:1) to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks, in addition to their background therapy.

-

Primary Endpoint: Change in mean seated office systolic blood pressure from baseline to Week 12 (for BaxHTN and BaxAsia) or ambulatory 24-hour average SBP (for Bax24).

Safety and Tolerability

Across clinical trials, baxdrostat has demonstrated a favorable safety and tolerability profile. Most treatment-emergent adverse events have been mild in severity. No instances of adrenocortical insufficiency have been reported in key trials. As expected from its mechanism of action, baxdrostat can cause mild, dose-dependent increases in serum potassium. In the BrigHTN trial, baxdrostat-related increases in potassium to ≥6.0 mmol/L occurred in two patients but did not recur after withdrawal and reinitiation of the drug. In the Phase 3 BaxHTN trial, potassium levels >6.0 mmol/L were reported in 2.3% of patients on 1 mg and 3.0% on 2 mg, compared to 0.4% with placebo.

Conclusion

Baxdrostat is a highly selective aldosterone synthase inhibitor with a pharmacokinetic profile that supports convenient once-daily dosing. Its pharmacodynamic effects are well-characterized, demonstrating a dose-dependent reduction in aldosterone and blood pressure without adversely affecting cortisol levels. Phase 2 and Phase 3 clinical trials have established its efficacy in patients with treatment-resistant and uncontrolled hypertension. With a generally favorable safety profile, baxdrostat represents a significant advancement and a promising new therapeutic option for managing hypertension, particularly in patient populations with aldosterone-driven disease.

References

- 1. mdpi.com [mdpi.com]

- 2. cardiometabolichealth.org [cardiometabolichealth.org]

- 3. drughunter.com [drughunter.com]

- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Baxdrostat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baxdrostat (formerly RO6836191 and CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[1][2][3] This novel therapeutic agent is under development for conditions associated with elevated aldosterone levels, such as resistant hypertension and primary aldosteronism.[1][2] The selectivity of Baxdrostat for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for the final step in cortisol synthesis, is a key feature designed to minimize off-target hormonal side effects. This technical guide provides a comprehensive overview of the preclinical studies of Baxdrostat in animal models, focusing on its pharmacodynamics, pharmacokinetics, and safety profile.

Mechanism of Action and In Vitro Selectivity

Baxdrostat competitively inhibits aldosterone synthase, the enzyme that catalyzes the conversion of 11-deoxycorticosterone to aldosterone in the adrenal gland. Due to the high degree of homology (93%) between aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), achieving selectivity has been a significant challenge in the development of aldosterone synthase inhibitors. In vitro studies using cell lines expressing recombinant human or cynomolgus monkey enzymes have demonstrated that Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase.

Table 1: In Vitro Inhibitory Activity and Selectivity of Baxdrostat

| Enzyme Target | Species | Ki (nmol/L) | Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki) |

| Aldosterone Synthase (CYP11B2) | Human | 13 | >100-fold |

| 11β-hydroxylase (CYP11B1) | Human | >1300 | |

| Aldosterone Synthase (CYP11B2) | Cynomolgus Monkey | Not Reported | 800-fold |

| 11β-hydroxylase (CYP11B1) | Cynomolgus Monkey | Not Reported |

Signaling Pathway of Aldosterone Synthesis Inhibition

The following diagram illustrates the mechanism of action of Baxdrostat in the adrenal cortex.

Caption: Mechanism of Baxdrostat in inhibiting aldosterone synthesis.

Preclinical Pharmacodynamics in Cynomolgus Monkeys

Studies in cynomolgus monkeys have been instrumental in characterizing the in vivo effects of Baxdrostat.

Single-Dose Study with ACTH Challenge

In a key experiment, cynomolgus monkeys were administered a single oral dose of Baxdrostat followed by a synthetic adrenocorticotropic hormone (ACTH) challenge to stimulate steroidogenesis. This study aimed to assess the in vivo efficacy and selectivity of Baxdrostat.

Experimental Protocol: Single-Dose Pharmacodynamics in Cynomolgus Monkeys

-

Animal Model: Cynomolgus monkeys.

-

Housing and Acclimatization: Animals were housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A period of acclimatization was allowed before the study commencement.

-

Drug Administration: Baxdrostat was administered orally as a single dose.

-

ACTH Challenge: A synthetic ACTH (tetracosactide) was administered to stimulate the adrenal glands.

-

Dose Groups: Various doses of Baxdrostat were tested, ranging from 0.035 mg/kg to 30 mg/kg.

-

Blood Sampling: Blood samples were collected at multiple time points to measure plasma concentrations of aldosterone, cortisol, and their precursors.

-

Analytical Methods: Hormone levels were quantified using validated analytical methods, likely liquid chromatography-mass spectrometry (LC-MS/MS).

Table 2: Effect of a Single Oral Dose of Baxdrostat on Aldosterone and Cortisol Levels in ACTH-Challenged Cynomolgus Monkeys

| Baxdrostat Dose (mg/kg) | Aldosterone Reduction (%) | Cortisol Levels |

| 0.035 | 70 | No significant change |

| up to 30 | 90 | No significant change |

At the highest dose of 30 mg/kg, an increase in the precursors 11-deoxycorticosterone and 11-deoxycortisol was observed.

Preclinical Toxicology in Cynomolgus Monkeys

Repeat-dose toxicology studies were conducted in cynomolgus monkeys to evaluate the safety profile of Baxdrostat.

Repeat-Dose Toxicology Studies

Experimental Protocol: Repeat-Dose Toxicology in Cynomolgus Monkeys

-

Animal Model: Cynomolgus monkeys.

-

Drug Administration: Baxdrostat was administered orally once daily for 4 weeks.

-

Dose Groups: 0, 1, 7, and 40 mg/kg/day.

-

Parameters Monitored: Clinical signs, body weight, food consumption, clinical chemistry, hematology, and urinalysis.

-

Histopathology: At the end of the study, a full necropsy was performed, and a comprehensive set of tissues was collected for histopathological examination.

Table 3: Summary of Findings from a 4-Week Repeat-Dose Toxicology Study in Cynomolgus Monkeys

| Dose Group (mg/kg/day) | Key Findings |

| 1 and 7 | Increased plasma renin activity. Decreased aldosterone levels. No change in cortisol levels. |

| 40 | Decreased cortisol levels (indicating loss of selectivity at high doses). Adrenal changes: expansion of the zona glomerulosa, hypertrophy, proliferation, and apoptosis of zona glomerulosa cells. |

The adrenal changes observed at the highest dose were found to be partially reversible and could be partially prevented by electrolyte supplementation and treatment with an angiotensin-converting enzyme (ACE) inhibitor. These findings are consistent with the pharmacological effects of aldosterone synthase inhibition and are similar to the phenotype of aldosterone synthase knockout mice.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel aldosterone synthase inhibitor like Baxdrostat.

Caption: General experimental workflow for preclinical studies.

Preclinical Pharmacokinetics

While detailed pharmacokinetic data from preclinical studies in multiple species are not extensively published, some information is available.

Table 4: Available Preclinical Pharmacokinetic Information for Baxdrostat

| Species | Route of Administration | Key Observations | Reference |

| Cynomolgus Monkey | Oral | Well absorbed. | |

| Rat | Not Publicly Available | - | - |

Discussion and Conclusion

The preclinical data available for Baxdrostat, primarily from studies in cynomolgus monkeys, strongly support its profile as a potent and selective aldosterone synthase inhibitor. The in vitro selectivity translates to a significant separation between the doses required to inhibit aldosterone and those that affect cortisol synthesis in vivo. The observed toxicological findings in the adrenal gland at high doses are considered to be an exaggeration of the intended pharmacology and are consistent with the mechanism of action.

While the available data provide a solid foundation for the clinical development of Baxdrostat, a more comprehensive public record of preclinical studies, including detailed pharmacokinetics and toxicology in a rodent species, would further enhance the understanding of its preclinical profile. The existing evidence, however, clearly demonstrates the potential of Baxdrostat as a targeted therapy for aldosterone-mediated diseases.

References

- 1. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]

- 2. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Baxdrostat Clinical Trials for Uncontrolled Hypertension: A Detailed Overview of Study Designs and Protocols

For Immediate Release

This document provides detailed application notes and protocols on the clinical trial design for baxdrostat, a novel aldosterone synthase inhibitor, in the treatment of uncontrolled and resistant hypertension. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies employed in key clinical studies.

Baxdrostat is a selective inhibitor of aldosterone synthase (CYP11B2), an enzyme responsible for the final step of aldosterone synthesis.[1][2][3] By targeting this enzyme, baxdrostat reduces aldosterone levels, a key contributor to elevated blood pressure, without significantly affecting cortisol levels.[1][4] This targeted mechanism of action has shown promise in clinical trials for patients whose hypertension is not adequately controlled by existing therapies.

Signaling Pathway of Baxdrostat

Baxdrostat intervenes in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. By selectively inhibiting aldosterone synthase, it blocks the conversion of 11-deoxycorticosterone to aldosterone, thereby reducing aldosterone's downstream effects on sodium and water retention in the kidneys. This ultimately leads to a reduction in blood pressure.

Key Clinical Trial Designs

The clinical development of baxdrostat for uncontrolled and resistant hypertension has involved several key trials, most notably the Phase 2 BrigHTN and HALO studies, and the ongoing Phase 3 BaxHTN program.

Phase 2 Clinical Trials: BrigHTN and HALO

The BrigHTN trial focused on patients with treatment-resistant hypertension, while the HALO trial investigated its efficacy in a broader population with uncontrolled hypertension.

| Parameter | BrigHTN (NCT04519658) | HALO (NCT number not specified in results) |

| Patient Population | Treatment-Resistant Hypertension (Blood pressure ≥130/80 mmHg on ≥3 antihypertensive agents, including a diuretic) | Uncontrolled Hypertension (Mean seated SBP ≥140 mmHg on a stable regimen of 1 or 2 antihypertensive agents) |

| Primary Endpoint | Change in systolic blood pressure from baseline to week 12. | Change in mean seated systolic blood pressure after eight weeks of treatment. |

| Dosages | 0.5 mg, 1.0 mg, 2.0 mg once daily, or placebo. | 0.5 mg, 1 mg, 2 mg once daily, or placebo. |

| Key Outcomes | The 2-mg dose showed a statistically significant placebo-adjusted reduction in systolic blood pressure of -11.0 mmHg. The 1-mg dose also showed a significant reduction of -8.1 mmHg. | Did not meet its primary endpoint; no statistically significant reduction in blood pressure compared to placebo was observed. This was attributed to a large placebo effect and low medication adherence at some sites. |

Phase 3 Clinical Program: BaxHTN, BaxAsia, and Bax24

Building on the findings from Phase 2, a comprehensive Phase 3 program was designed to further evaluate the efficacy and safety of baxdrostat.

| Parameter | BaxHTN (NCT06034743) | BaxAsia (NCT06344104) | Bax24 (NCT06168409) |

| Patient Population | Uncontrolled or resistant hypertension. | Uncontrolled or resistant hypertension, primarily in Asia. | Resistant hypertension. |

| Primary Endpoint | Change from baseline in mean seated office systolic blood pressure at Week 12. | Change from baseline in mean seated office systolic blood pressure at Week 12. | Change from baseline in ambulatory 24-hour average systolic blood pressure at Week 12. |

| Dosages | 1 mg and/or 2 mg once daily vs. placebo. | 1 mg and/or 2 mg once daily vs. placebo. | 1 mg and/or 2 mg once daily vs. placebo. |

| Trial Design | Four sequential periods: 12-week double-blind, 12-week open-label, 8-week randomized withdrawal, and 20-week open-label. | Four sequential periods: 12-week double-blind, 12-week open-label, 8-week randomized withdrawal, and 20-week open-label. | Placebo run-in followed by a 12-week double-blind period. |

Experimental Protocols

The following provides a generalized experimental protocol based on the designs of the baxdrostat clinical trials.

Patient Screening and Enrollment

-

Inclusion Criteria :

-

Age ≥18 years.

-

Mean seated office systolic blood pressure (SBP) of ≥140 mmHg to <170 mmHg at screening.

-

Stable regimen of ≥2 (for uncontrolled hypertension) or ≥3 (for resistant hypertension) antihypertensive medications from different classes for ≥4 weeks prior to screening, with at least one being a diuretic.

-

-

Exclusion Criteria :

-

Mean seated SBP ≥180 mmHg.

-

Estimated glomerular filtration rate (eGFR) <30 mL/min/1.73 m2.

-

Body mass index (BMI) >50 kg/m2 .

-

Serum sodium level <135 mmol/L.

-

Uncontrolled diabetes.

-

Study Periods and Treatment Allocation

The typical trial workflow involves several distinct phases to assess efficacy, safety, and durability of the treatment effect.

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint : The primary outcome is typically the change in systolic blood pressure from baseline to the end of the double-blind treatment period.

-

Secondary Efficacy Endpoints : These may include changes in diastolic blood pressure, the proportion of patients achieving a target SBP, and changes in ambulatory blood pressure measurements.

-

Safety Assessments : Safety and tolerability are assessed throughout the trial by monitoring adverse events, clinical laboratory values (with a focus on serum potassium), vital signs, and electrocardiograms.

Conclusion

The clinical trial program for baxdrostat in uncontrolled and resistant hypertension is robust, with designs aimed at thoroughly evaluating its efficacy and safety profile. The Phase 2 BrigHTN trial demonstrated a significant blood pressure-lowering effect in patients with treatment-resistant hypertension. While the HALO trial did not meet its primary endpoint in a broader population with uncontrolled hypertension, it provided valuable insights for the design of the ongoing Phase 3 program. The comprehensive Phase 3 trials (BaxHTN, BaxAsia, and Bax24) are expected to provide definitive evidence on the role of baxdrostat as a novel treatment for patients with difficult-to-control hypertension.

References

Application Notes and Protocols: Dosing Regimens for Baxdrostat in Phase 3 Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing protocols for the selective aldosterone synthase inhibitor, Baxdrostat, as investigated in its Phase 3 clinical trial program. The information is intended to guide researchers, scientists, and drug development professionals in understanding the experimental design and methodologies employed in these pivotal studies.

Introduction

Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis.[1] By reducing aldosterone production, Baxdrostat offers a targeted approach to treating conditions associated with aldosterone excess, such as uncontrolled and resistant hypertension.[2][3] The Phase 3 program for Baxdrostat was designed to rigorously evaluate its efficacy, safety, and tolerability in a broad patient population.[4][5]

Mechanism of Action: Signaling Pathway

Baxdrostat exerts its therapeutic effect by intervening in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the signaling pathway and the specific point of inhibition by Baxdrostat.

Phase 3 Clinical Trial Program Overview

The Baxdrostat Phase 3 program consists of several key trials, primarily BaxHTN, BaxAsia, and Bax24, designed to assess the efficacy and safety of Baxdrostat in patients with uncontrolled or resistant hypertension.

Table 1: Summary of Baxdrostat Phase 3 Trials

| Trial Name | NCT Number | Patient Population | Primary Endpoint | Key Design Features |

| BaxHTN | NCT06034743 | Uncontrolled or Resistant Hypertension | Change from baseline in mean seated office systolic blood pressure (SBP) at Week 12. | Randomized, double-blind, placebo-controlled, multi-period design including open-label and randomized withdrawal phases. |

| BaxAsia | NCT06344104 | Uncontrolled or Resistant Hypertension (primarily in Asia) | Change from baseline in mean seated office SBP at Week 12. | Similar design to BaxHTN, focusing on an Asian patient population. |

| Bax24 | NCT06168409 | Resistant Hypertension | Change from baseline in ambulatory 24-hour average SBP at Week 12. | Randomized, double-blind, placebo-controlled, focusing on ambulatory blood pressure monitoring. |

Dosing Protocols in Phase 3 Trials

The core of the Phase 3 program evaluates two primary doses of Baxdrostat administered orally, once daily.

Table 2: Baxdrostat Dosing Regimens in Phase 3 Trials

| Parameter | BaxHTN & BaxAsia | Bax24 |

| Baxdrostat Doses | 1 mg and 2 mg | 2 mg |

| Control | Placebo | Placebo |

| Administration | Orally, once daily | Orally, once daily |

| Treatment Duration (Double-Blind) | 12 weeks | 12 weeks |

Experimental Protocols

Patient Population and Eligibility Criteria

The trials enrolled adults (≥18 years) with a confirmed diagnosis of uncontrolled or resistant hypertension.

| Criteria | Inclusion | Exclusion |

| Blood Pressure | - Mean seated office SBP ≥140 mmHg and <170 mmHg at screening. - Mean seated office SBP ≥135 mmHg at randomization. | - Mean seated office SBP ≥170 mmHg. - Mean seated diastolic blood pressure (DBP) ≥105 mmHg. |

| Antihypertensive Medication | - Uncontrolled Hypertension: Stable regimen of 2 antihypertensive medications from different classes (one must be a diuretic) for ≥4 weeks. - Resistant Hypertension: Stable regimen of ≥3 antihypertensive medications from different classes (one must be a diuretic) for ≥4 weeks. | - Unstable antihypertensive regimen. |

| Renal Function | - Estimated glomerular filtration rate (eGFR) ≥45 mL/min/1.73m². | - eGFR <45 mL/min/1.73m². |

| Electrolytes | - Serum potassium (K+) ≥3.5 and <5.0 mmol/L. | - Serum sodium (Na+) <135 mmol/L. |

| Other Conditions | - | - Known secondary causes of hypertension (e.g., renal artery stenosis, pheochromocytoma). - New York Heart Association (NYHA) functional class IV heart failure. |

Experimental Workflow

The general workflow for the BaxHTN and BaxAsia trials involved several distinct periods to assess both initial efficacy and long-term effects.

Methodologies for Key Experiments

1. Automated Office Blood Pressure Measurement (AOBPM):

-

Protocol: AOBPM was the standard method for in-clinic blood pressure assessment. Patients were seated and rested quietly for at least 5 minutes before the first measurement. An automated oscillometric device was used to take multiple readings (typically 3) at 1-2 minute intervals. The average of these readings was used for analysis. This method is designed to minimize the "white coat" effect.

-

Rationale: AOBPM provides more consistent and reliable blood pressure readings compared to manual measurements and is closer to the awake ambulatory blood pressure values.

2. Ambulatory Blood Pressure Monitoring (ABPM):

-

Protocol: For the Bax24 trial, 24-hour ABPM was the primary endpoint. A portable device was worn by the patient to automatically measure and record blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night) over a 24-hour period.

-

Rationale: ABPM provides a comprehensive assessment of a patient's blood pressure profile throughout their daily activities and sleep, offering a better prediction of cardiovascular risk than single office measurements.

1. Plasma Aldosterone and Cortisol Measurement:

-

Method: While specific proprietary assays used in the trials are not publicly disclosed, the gold-standard method for accurate and sensitive quantification of aldosterone and cortisol in clinical research is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction or liquid-liquid extraction to isolate the steroids from other plasma components. An internal standard is added prior to extraction for accurate quantification.

-

Analysis: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, which separates aldosterone and cortisol. The separated compounds are then introduced into a tandem mass spectrometer, which provides highly specific and sensitive detection and quantification.

-

Rationale: LC-MS/MS is preferred over immunoassays due to its higher specificity and ability to avoid cross-reactivity with other steroids, ensuring accurate measurement of both aldosterone and cortisol. This is crucial for demonstrating the selectivity of Baxdrostat.

2. Safety and Tolerability Assessments:

-

Protocol: Safety and tolerability were continuously monitored throughout the trials. This included the recording of all adverse events (AEs), with particular attention to potential side effects such as hyperkalemia (elevated potassium) and hyponatremia (low sodium). Regular blood chemistry panels were conducted to monitor electrolytes, renal function (e.g., eGFR), and other relevant biomarkers.

-

Rationale: A thorough safety assessment is critical to understanding the overall risk-benefit profile of a new therapeutic agent.

Conclusion

The Phase 3 clinical trial program for Baxdrostat employs a robust and well-defined set of protocols to evaluate its efficacy and safety in patients with uncontrolled and resistant hypertension. The use of standardized and validated methodologies, such as AOBPM, ABPM, and LC-MS/MS, ensures the generation of high-quality data to support regulatory submissions and inform clinical practice. These application notes provide a framework for understanding the key experimental parameters of the Baxdrostat Phase 3 trials.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous measurement of aldosterone and cortisol by high-performance liquid chromatography-tandem mass spectrometry: application to dehydration-rehydration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 5. lcms.cz [lcms.cz]

Application Notes and Protocols for In Vitro Efficacy Testing of Baxdrostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baxdrostat (CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (cytochrome P450 11B2 or CYP11B2), a key enzyme in the final step of aldosterone biosynthesis.[1][2][3] By selectively targeting CYP11B2, Baxdrostat effectively reduces aldosterone production without significantly impacting cortisol levels, which are synthesized by the homologous enzyme 11β-hydroxylase (CYP11B1).[1][4] This selectivity is a crucial attribute, minimizing the risk of off-target hormonal side effects. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and selectivity of Baxdrostat.

Key Signaling Pathway: Steroidogenesis

The steroidogenesis pathway illustrates the synthesis of various steroid hormones from cholesterol. Baxdrostat specifically inhibits CYP11B2, the enzyme responsible for converting 11-deoxycorticosterone to aldosterone.

Data Presentation: In Vitro Efficacy and Selectivity of Baxdrostat

The following tables summarize the quantitative data on the in vitro efficacy and selectivity of Baxdrostat from various studies.

Table 1: Inhibition of Aldosterone and Cortisol Production in Cell-Based Assays

| Cell Line | Analyte | IC50 (nM) | Reference |

| Human Adrenocortical Carcinoma (NCI-H295R) | Aldosterone | 1.4 | |

| Human renal leiomyoblastoma cells expressing human CYP11B2 | Aldosterone | - | |

| Human renal leiomyoblastoma cells expressing human CYP11B1 | Cortisol | - |

Table 2: Enzyme Inhibition and Selectivity

| Enzyme | Inhibition Constant (Ki) (nmol/L) | Selectivity (CYP11B1 Ki / CYP11B2 Ki) | Reference |

| Human CYP11B2 | 13 | >100-fold | |

| Human CYP11B1 | >1300 | >100-fold | |

| Monkey CYP11B2 | - | 800-fold | |

| Monkey CYP11B1 | - | 800-fold |

Experimental Protocols

Cell-Based Assay for Aldosterone Inhibition in NCI-H295R Cells

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Baxdrostat on aldosterone production in the human adrenocortical carcinoma cell line NCI-H295R.

Experimental Workflow:

Materials:

-

NCI-H295R cells (ATCC® CRL-2128™)

-

DMEM/F12 medium

-

Nu-Serum™ I Growth Medium Supplement

-

ITS+ Premix

-

Baxdrostat

-

96-well cell culture plates

-

LC-MS/MS system

Protocol:

-

Cell Culture:

-

Maintain NCI-H295R cells in DMEM/F12 medium supplemented with Nu-Serum™ and ITS+ Premix at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days.

-

-

Cell Seeding:

-

Seed NCI-H295R cells into 96-well plates at a density of 50-60% confluency.

-

Allow cells to acclimate overnight.

-

-

Baxdrostat Treatment:

-

Prepare a serial dilution of Baxdrostat in the cell culture medium. A suggested concentration range is 0.1 nM to 10 µM.

-

Remove the acclimation medium and add 100 µL of the medium containing the different concentrations of Baxdrostat to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 hours at 37°C and 5% CO2.

-

-

Sample Collection and Analysis:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Quantify the aldosterone concentration in the supernatant using a validated LC-MS/MS method.

-

-

Cell Viability Assay:

-

Assess cell viability in the plates using a standard method such as the MTT or CellTiter-Glo® assay to ensure that the observed inhibition is not due to cytotoxicity.

-

-

Data Analysis:

-

Normalize the aldosterone concentrations to the vehicle control.

-

Plot the normalized aldosterone concentration against the logarithm of the Baxdrostat concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Selectivity Assay: Cortisol Production in NCI-H295R Cells

To assess the selectivity of Baxdrostat, its effect on cortisol production can be measured in parallel with the aldosterone inhibition assay using the same NCI-H295R cell model.

Protocol:

-

Follow the same procedure as the aldosterone inhibition assay (Protocol 1).

-

During the LC-MS/MS analysis, quantify both aldosterone and cortisol in the cell culture supernatant.

-

Determine the IC50 value for cortisol inhibition.

-

The selectivity index can be calculated as the ratio of the IC50 for cortisol to the IC50 for aldosterone. A high selectivity index indicates a greater selectivity for inhibiting aldosterone synthesis over cortisol synthesis.

Enzyme Inhibition Assay with Recombinant Human CYP11B2

This protocol describes the determination of the inhibitory constant (Ki) of Baxdrostat on recombinant human CYP11B2.

Experimental Workflow:

Materials:

-

Recombinant human CYP11B2 enzyme

-

11-deoxycorticosterone (substrate)

-

Baxdrostat

-

NADPH regenerating system

-

Reaction buffer

-

LC-MS/MS system

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant human CYP11B2, and varying concentrations of Baxdrostat.

-

Pre-incubate the mixture for a short period at 37°C.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, and the NADPH regenerating system.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of aldosterone using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Determine the rate of aldosterone formation at each Baxdrostat concentration.

-

Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics and Cheng-Prusoff equation).

-

Conclusion

The in vitro assays described in these application notes provide a robust framework for evaluating the efficacy and selectivity of Baxdrostat. The cell-based assays using the NCI-H295R cell line offer a physiologically relevant model to assess the inhibition of aldosterone and cortisol production. The enzyme inhibition assay with recombinant CYP11B2 allows for the precise determination of the inhibitory constant. Consistent and reproducible data generated from these protocols will be invaluable for researchers and drug development professionals in characterizing the pharmacological profile of Baxdrostat and similar aldosterone synthase inhibitors.

References

- 1. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]

- 2. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring Baxdrostat's Effect on 24-Hour Ambulatory Blood Pressure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology for measuring the effect of Baxdrostat on 24-hour ambulatory blood pressure (ABP), drawing from the protocols of key clinical trials. Baxdrostat, a potent and selective aldosterone synthase inhibitor, has demonstrated significant reductions in both systolic and diastolic blood pressure in patients with treatment-resistant and uncontrolled hypertension.[1][2][3]

Introduction

Baxdrostat selectively inhibits the enzyme aldosterone synthase (encoded by the CYP11B2 gene), which is responsible for the final step of aldosterone synthesis.[2][4] This targeted action reduces aldosterone levels, a key contributor to hypertension, without significantly affecting cortisol production, thereby minimizing the risk of off-target hormonal side effects. Clinical trials, including the Phase II BrigHTN and Phase III BaxHTN and Bax24 studies, have established the efficacy of Baxdrostat in lowering blood pressure over a 24-hour period.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from clinical trials investigating the effect of various doses of Baxdrostat on 24-hour ambulatory and seated blood pressure.

Table 1: Placebo-Adjusted Change in 24-Hour Ambulatory Systolic Blood Pressure (SBP)

| Clinical Trial | Baxdrostat Dose | Placebo-Adjusted SBP Reduction (mmHg) | Confidence Interval (95% CI) | p-value |

| BaxHTN (subgroup analysis) | 2mg | -16.9 | -25.6 to -8.3 | N/A |

| Bax24 | 2mg | -14.0 | -17.2 to -10.8 | <0.0001 |

Table 2: Placebo-Adjusted Change in Ambulatory Night-time Systolic Blood Pressure (SBP)

| Clinical Trial | Baxdrostat Dose | Placebo-Adjusted SBP Reduction (mmHg) | Confidence Interval (95% CI) | p-value |

| BaxHTN (pooled 1mg & 2mg) | 1mg & 2mg | -11.7 | -19.5 to -3.8 | N/A |

| Bax24 | 2mg | -13.9 | -17.5 to -10.3 | <0.0001 |

Table 3: Placebo-Adjusted Change in Seated Systolic Blood Pressure (SBP) at Week 12

| Clinical Trial | Baxdrostat Dose | Placebo-Adjusted SBP Reduction (mmHg) | Confidence Interval (95% CI) | p-value |

| BrigHTN | 0.5mg | -2.7 | -8.4 to 3.0 | N/A |

| BrigHTN | 1mg | -8.1 | -13.5 to -2.8 | 0.003 |

| BrigHTN | 2mg | -11.0 | -16.4 to -5.5 | <0.001 |

| BaxHTN | 1mg | -8.7 | -11.5 to -5.8 | <0.001 |

| BaxHTN | 2mg | -9.8 | -12.6 to -7.0 | <0.001 |

| Bax24 | 2mg | -10.3 | -14.9 to -5.6 | <0.0001 |

Table 4: Placebo-Adjusted Change in Seated Diastolic Blood Pressure (DBP) at Week 12

| Clinical Trial | Baxdrostat Dose | Placebo-Adjusted DBP Reduction (mmHg) | Confidence Interval (95% CI) | p-value |

| BaxHTN | 1mg | -3.3 | -5.2 to -1.4 | 0.0008 |

| BaxHTN | 2mg | -3.9 | -5.7 to -2.0 | <0.0001 |

Experimental Protocols

Key Experiment: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

This protocol outlines the methodology for assessing the effect of Baxdrostat on 24-hour ambulatory blood pressure, based on the procedures followed in the BaxHTN and Bax24 clinical trials.

1. Patient Population:

-

Participants are adults (typically ≥18 years of age) with treatment-resistant or uncontrolled hypertension.

-

Treatment-resistant hypertension is often defined as a seated systolic blood pressure (SBP) ≥ 140 mmHg and < 170 mmHg despite a stable regimen of three or more antihypertensive medications from different classes, including a diuretic, at maximally tolerated doses for at least 4 weeks prior to screening.

-

A baseline mean ambulatory SBP of ≥ 130 mmHg is a common inclusion criterion.

2. Equipment:

-

A validated, automated, and calibrated non-invasive ambulatory blood pressure monitoring device is used. The specific device model should be consistent across all study sites.

3. Procedure:

-

Device Fitting and Initialization:

-

The ABPM device is fitted to the participant's non-dominant arm by a trained technician.

-

An appropriately sized cuff is selected to ensure accurate readings.

-

The device is programmed to record blood pressure at regular intervals over a 24-hour period. A common schedule is:

-

Daytime (e.g., 7:00 AM to 10:00 PM): Every 20-30 minutes.

-

Night-time (e.g., 10:00 PM to 7:00 AM): Every 30-60 minutes.

-

-

-

Patient Instructions:

-

Participants are instructed to continue their normal daily activities but to avoid strenuous exercise.

-

During a blood pressure reading, the participant should keep the cuffed arm still and at heart level, if possible.

-

Participants are provided with a diary to record their activities, posture, sleep and wake times, and any symptoms experienced during the 24-hour monitoring period. This information is crucial for data analysis and interpretation.

-

-

Data Collection and Analysis:

-

After the 24-hour period, the device is returned, and the data is downloaded.

-

The primary endpoints typically include the change from baseline in the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.

-

Data is analyzed to determine the effect of Baxdrostat compared to placebo.

-

4. Study Design (Example from Bax24 Trial):

-

Phase: III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Run-in Period: A screening and run-in period is often included to assess medication adherence and stabilize background antihypertensive therapy.

-

Randomization: Eligible participants are randomized to receive a specific dose of Baxdrostat (e.g., 2 mg) or a matching placebo, administered orally once daily.

-

Treatment Duration: The double-blind treatment period is typically 12 weeks.

-

Assessments: 24-hour ABPM is performed at baseline (before the first dose of the study drug) and at the end of the treatment period (e.g., week 12).

Mandatory Visualizations

Signaling Pathway of Baxdrostat

Caption: Mechanism of action of Baxdrostat in the RAAS pathway.

Experimental Workflow for a Clinical Trial

Caption: Workflow of a randomized controlled trial of Baxdrostat.

References

- 1. A Study to Investigate the Effect of Baxdrostat on Ambulatory Blood Pressure in Participants with Resistant Hypertension [astrazenecaclinicaltrials.com]

- 2. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BrigHTN: Baxdrostat to Reduce BP in Patients With Treatment-Resistant HTN - American College of Cardiology [acc.org]

- 4. New drug offers unprecedented round-the-clock control for high blood pressure | UCL News - UCL – University College London [ucl.ac.uk]

Application Notes and Protocols for Patient Selection in Baxdrostat Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient inclusion and exclusion criteria utilized in clinical trials of Baxdrostat, a selective aldosterone synthase inhibitor. The accompanying protocols detail the methodologies for key assessments. This information is intended to guide researchers in designing future studies and understanding the target patient population for this novel antihypertensive agent.

Mechanism of Action

Baxdrostat functions by selectively inhibiting aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final step of aldosterone synthesis.[1][2] This targeted action reduces aldosterone levels, leading to decreased sodium and water retention and subsequently lowering blood pressure.[1][3] A key feature of Baxdrostat is its high selectivity for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis.[4] This selectivity minimizes the risk of off-target effects on cortisol levels.

Patient Population Overview

Clinical trials for Baxdrostat have primarily focused on patients with treatment-resistant hypertension (rHTN) and uncontrolled hypertension (uHTN). Treatment-resistant hypertension is generally defined as blood pressure remaining above goal despite the use of three or more antihypertensive medications from different classes, including a diuretic, at maximally tolerated doses. Uncontrolled hypertension is characterized by elevated blood pressure despite treatment with two or more antihypertensive agents.

Inclusion Criteria

The following tables summarize the key quantitative inclusion criteria for patient enrollment in major Baxdrostat clinical trials.

Table 1: General Inclusion Criteria

| Criteria | BrigHTN (Phase 2) | HALO (Phase 2) | BaxHTN (Phase 3) | Bax24 (Phase 3) |

| Age (years) | ≥ 18 | ≥ 18 | ≥ 18 | ≥ 18 |

Table 2: Blood Pressure Inclusion Criteria

| Criteria | BrigHTN (Phase 2) | HALO (Phase 2) | BaxHTN (Phase 3) | Bax24 (Phase 3) |

| Screening Mean Seated Systolic Blood Pressure (SBP) (mmHg) | ≥ 130 | ≥ 140 | ≥ 140 and < 170 | ≥ 140 and < 170 |

| Screening Mean Seated Diastolic Blood Pressure (DBP) (mmHg) | ≥ 80 | - | - | - |

| Randomization Mean Seated SBP (mmHg) | - | - | ≥ 135 | - |

| Randomization Mean Ambulatory SBP (mmHg) | - | - | - | ≥ 130 |

Table 3: Concomitant Medication Inclusion Criteria

| Criteria | BrigHTN (Phase 2) | HALO (Phase 2) | BaxHTN (Phase 3) | Bax24 (Phase 3) |

| Number of Antihypertensive Medications | ≥ 3 (including a diuretic) | Stable regimen of ACEi or ARB, ACEi/ARB + thiazide diuretic, or ACEi/ARB + calcium channel blocker | uHTN: 2 (including a diuretic)rHTN: ≥ 3 (including a diuretic) | ≥ 3 (including a diuretic) |

| Stability of Regimen | Stable doses | Stable for at least 8 weeks | Stable for at least 4 weeks | Stable for at least 4 weeks |

Table 4: Laboratory Value Inclusion Criteria

| Criteria | BrigHTN (Phase 2) | HALO (Phase 2) | BaxHTN (Phase 3) | Bax24 (Phase 3) |

| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²) | ≥ 45 | ≥ 30 | ≥ 45 | ≥ 45 |

| Serum Potassium (K+) (mmol/L) | - | - | ≥ 3.5 and < 5.0 | ≥ 3.5 and < 5.0 |

Exclusion Criteria

The following table summarizes the key quantitative exclusion criteria across various Baxdrostat studies.

Table 5: Key Exclusion Criteria

| Criteria | BrigHTN (Phase 2) | HALO (Phase 2) | BaxHTN / BaxAsia (Phase 3) | Bax24 (Phase 3) |

| Mean Seated SBP (mmHg) | ≥ 180 | ≥ 180 | ≥ 170 | ≥ 170 |

| Mean Seated DBP (mmHg) | ≥ 110 | - | ≥ 105 or ≥ 110 | ≥ 110 |

| eGFR (mL/min/1.73m²) | < 45 | < 30 | < 45 | < 45 |

| Serum Sodium (Na+) (mmol/L) | - | - | < 135 | < 135 |

| Body Mass Index (BMI) ( kg/m ²) | - | > 50 | - | - |

Other common exclusion criteria included:

-

Uncontrolled diabetes.

-

Use of a mineralocorticoid receptor antagonist (MRA) or potassium-sparing diuretic within 4 weeks of randomization.

-

Known secondary causes of hypertension such as renal artery stenosis, pheochromocytoma, and Cushing's syndrome.

-

New York Heart Association (NYHA) functional class IV heart failure.

-

Persistent atrial fibrillation.

Experimental Protocols

Blood Pressure Measurement Protocol

Objective: To obtain accurate and consistent blood pressure readings for eligibility screening and efficacy assessment.

Equipment: Automated in-office blood pressure monitor.

Procedure:

-

The patient should be seated comfortably in a quiet room for at least 5 minutes before the measurement.

-

The patient's back should be supported, and their feet should be flat on the floor.

-

The arm used for measurement should be supported at heart level.

-

An appropriately sized cuff should be used.

-

Three separate blood pressure measurements should be taken at 1-minute intervals.

-

The average of the three readings is used as the final blood pressure value for that visit.

Laboratory Assessment Protocol

Objective: To determine key laboratory values for inclusion/exclusion criteria.

Procedure:

-

Collect blood samples from the patient following standard phlebotomy procedures.

-

Analyze the samples for serum creatinine, electrolytes (including potassium and sodium), and other required parameters.

-

Calculate the estimated Glomerular Filtration Rate (eGFR) using a validated formula (e.g., CKD-EPI equation).

-

All laboratory assessments should be performed by a central, certified laboratory to ensure consistency across study sites.

Medication Adherence Protocol

Objective: To ensure patients are compliant with their background antihypertensive medication regimen.

Procedure:

-

A run-in period is often included before randomization.

-

During the run-in period, patients may be given a placebo to take alongside their prescribed medications.

-

Adherence is assessed through methods such as pill counts.

-

A minimum adherence rate (e.g., at least 70% or 80%) is typically required for a patient to be eligible for randomization.

Visualizations

Caption: Mechanism of action of Baxdrostat in the Renin-Angiotensin-Aldosterone System.

Caption: Logical workflow for patient screening in Baxdrostat clinical trials.

References

Application Notes and Protocols: Baxdrostat in Combination with Other Antihypertensive Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baxdrostat (formerly CIN-107) is a potent and highly selective oral inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2][3][4] By specifically targeting aldosterone production, baxdrostat offers a novel mechanism for managing hypertension, particularly in patient populations with treatment-resistant or uncontrolled hypertension who are already on multiple antihypertensive medications.[1] Aldosterone is a key component of the renin-angiotensin-aldosterone system (RAAS) and contributes to elevated blood pressure by promoting sodium and water retention, as well as causing vascular remodeling and stiffness. Baxdrostat's high selectivity for aldosterone synthase over the closely related 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis, minimizes the risk of off-target hormonal side effects.

These application notes provide a summary of key clinical trial data for baxdrostat when used in combination with other antihypertensive agents, detailed experimental protocols for preclinical and clinical research, and diagrams of the relevant signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from key clinical trials of baxdrostat in patients with uncontrolled or treatment-resistant hypertension who were already receiving background antihypertensive therapies.

Table 1: Systolic Blood Pressure (SBP) Reduction in the BrigHTN Phase 2 Trial (Treatment-Resistant Hypertension)

| Treatment Group (once daily for 12 weeks) | Mean Change from Baseline in Seated SBP (mmHg) | Placebo-Adjusted Change in Seated SBP (mmHg) | p-value vs. Placebo |

| Placebo | -9.4 | - | - |

| Baxdrostat 0.5 mg | -12.1 | -2.7 | 0.3110 |

| Baxdrostat 1.0 mg | -17.5 | -8.1 | 0.003 |

| Baxdrostat 2.0 mg | -20.3 | -11.0 | <0.001 |

Table 2: Systolic Blood Pressure (SBP) Reduction in the BaxHTN Phase 3 Trial (Uncontrolled or Resistant Hypertension)

| Treatment Group (once daily for 12 weeks) | Mean Change from Baseline in Seated SBP (mmHg) | Placebo-Adjusted Change in Seated SBP (mmHg) | 95% Confidence Interval | p-value vs. Placebo |

| Placebo | -5.8 | - | -7.9 to -3.8 | - |

| Baxdrostat 1.0 mg | -14.5 | -8.7 | -11.5 to -5.8 | <0.001 |

| Baxdrostat 2.0 mg | -15.7 | -9.8 | -12.6 to -7.0 | <0.001 |

Table 3: Ambulatory Blood Pressure Monitoring (ABPM) in a Subgroup of the BaxHTN Phase 3 Trial

| Treatment Group | Placebo-Adjusted Reduction in 24-hour SBP (mmHg) | Placebo-Adjusted Reduction in Nighttime SBP (mmHg) |

| Baxdrostat 2.0 mg | -16.9 | -11.7 (pooled 1mg and 2mg) |

Table 4: Results of the HALO Phase 2 Trial (Uncontrolled Hypertension)

| Treatment Group (once daily for 8 weeks) | Mean Change from Baseline in Seated SBP (mmHg) | p-value vs. Placebo |

| Placebo | -16.6 | - |

| Baxdrostat 0.5 mg | -17.0 | >0.05 |

| Baxdrostat 1.0 mg | -16.0 | >0.05 |

| Baxdrostat 2.0 mg | -19.8 | >0.05 |

Note: The HALO trial did not meet its primary endpoint, with a large placebo effect observed. However, a post-hoc analysis of patients adherent to the 2 mg dose suggested a placebo-corrected SBP reduction of 7.9 mmHg.

Signaling Pathway

Caption: Mechanism of action of Baxdrostat in the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Baxdrostat in a Hypertensive Rodent Model

Objective: To assess the efficacy of baxdrostat in combination with a standard antihypertensive agent (e.g., an ACE inhibitor) in a rodent model of hypertension (e.g., spontaneously hypertensive rats, SHR).

Methodology:

-

Animal Model: Male spontaneously hypertensive rats (SHR), 12-14 weeks old.

-

Acclimatization: Acclimatize animals for at least one week with ad libitum access to food and water.

-

Group Allocation (n=8-10 per group):

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

-

Group 2: ACE inhibitor (e.g., lisinopril, dose based on literature).

-

Group 3: Baxdrostat (dose range based on preclinical data).

-

Group 4: Baxdrostat in combination with the ACE inhibitor.

-

-

Drug Administration: Administer compounds orally via gavage once daily for a period of 4 weeks.

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.

-

At the end of the study, perform continuous ambulatory blood pressure monitoring via telemetry for a more accurate assessment over a 24-hour period.

-

-

Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia for analysis of plasma aldosterone, renin, and electrolyte levels. Collect adrenal glands for potential ex vivo analysis.

-

Biochemical Analysis:

-

Measure plasma aldosterone concentration using a commercially available ELISA kit or by LC-MS/MS.

-

Measure plasma renin activity using a radioimmunoassay (RIA) or enzymatic assay.

-

Analyze serum electrolytes (sodium, potassium) using an automated analyzer.

-

-

Data Analysis: Analyze data using ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is considered statistically significant.

Protocol 2: Clinical Trial Protocol for Baxdrostat as Add-on Therapy

Objective: To evaluate the efficacy and safety of baxdrostat as an add-on therapy in patients with treatment-resistant hypertension.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population:

-

Adults (≥18 years) with a diagnosis of treatment-resistant hypertension.

-

Seated systolic blood pressure ≥140 mmHg and <170 mmHg at screening.

-

On a stable regimen of at least three antihypertensive medications at maximally tolerated doses, including a diuretic, for at least 4 weeks prior to screening.

-

-

Study Periods:

-

Screening Period (4-6 weeks): Confirm eligibility, obtain informed consent, and establish baseline blood pressure.

-

Double-Blind Treatment Period (12 weeks): Randomize eligible patients in a 1:1:1:1 ratio to receive:

-

Placebo, once daily.

-

Baxdrostat 0.5 mg, once daily.

-

Baxdrostat 1.0 mg, once daily.

-

Baxdrostat 2.0 mg, once daily.

-

All study medications are administered in addition to the patient's existing antihypertensive regimen.

-

-

Follow-up Period (4 weeks): Monitor for any adverse events after discontinuation of the study drug.

-

-

Efficacy Endpoints:

-

Primary Endpoint: Change from baseline in mean seated systolic blood pressure at week 12.

-

Secondary Endpoints:

-

Change from baseline in mean seated diastolic blood pressure at week 12.

-

Proportion of patients achieving a target SBP of <130 mmHg at week 12.

-

Change from baseline in 24-hour ambulatory blood pressure in a subset of patients.

-

-

-

Safety and Tolerability Assessments:

-

Monitor adverse events at each study visit.

-

Perform regular laboratory assessments, including serum potassium, sodium, and creatinine.

-

Record vital signs and perform physical examinations.

-

-

Biomarker Analysis:

-

Collect blood samples at baseline and at the end of the treatment period to measure plasma aldosterone, plasma renin activity, and serum cortisol levels.

-

-

Statistical Analysis: The primary efficacy analysis will be performed on the intention-to-treat (ITT) population. An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in SBP between each baxdrostat group and the placebo group.

Experimental Workflow

Caption: A generalized workflow for a clinical trial of Baxdrostat as an add-on therapy.

Conclusion

Baxdrostat has demonstrated statistically significant and clinically meaningful reductions in blood pressure in patients with uncontrolled or treatment-resistant hypertension when used in combination with other antihypertensive agents. Its novel mechanism of selectively inhibiting aldosterone synthase without affecting cortisol levels presents a promising new approach for managing difficult-to-treat hypertension. The provided protocols offer a framework for further preclinical and clinical investigation into the therapeutic potential of baxdrostat and its combinations. Ongoing and future research will continue to define its role in cardiovascular medicine, including its potential use in patients with chronic kidney disease and primary aldosteronism.

References

Baxdrostat: Application Notes and Protocols for Long-Term Safety and Efficacy Assessment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term safety and efficacy of baxdrostat, a novel aldosterone synthase inhibitor. The information is compiled from key clinical trials and is intended to guide further research and development.

Mechanism of Action

Baxdrostat is a highly selective and potent oral inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2] By specifically targeting CYP11B2, baxdrostat reduces aldosterone production, which in turn decreases sodium and water retention, leading to a reduction in blood pressure.[3][4] A key feature of baxdrostat is its high selectivity for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[1] This selectivity minimizes the risk of off-target hormonal side effects, such as cortisol suppression.

Signaling Pathway

The following diagram illustrates the mechanism of action of baxdrostat within the renin-angiotensin-aldosterone system (RAAS).

Long-Term Efficacy Studies

Multiple clinical trials have evaluated the efficacy of baxdrostat in patients with uncontrolled and resistant hypertension. The primary endpoint in these studies was the change in systolic blood pressure (SBP).

Efficacy Data from Key Clinical Trials

| Trial | Phase | Patient Population | Treatment Arms | Duration | Change in Seated SBP (Placebo-Adjusted) | Reference |

| BrigHTN | II | Treatment-Resistant Hypertension | Baxdrostat 0.5 mg, 1 mg, 2 mg; Placebo | 12 Weeks | -11.0 mmHg (2 mg dose) | |

| HALO | II | Uncontrolled Hypertension | Baxdrostat 0.5 mg, 1 mg, 2 mg; Placebo | 8 Weeks | Not statistically significant | |

| BaxHTN | III | Uncontrolled and Resistant Hypertension | Baxdrostat 1 mg, 2 mg; Placebo | 12 Weeks | -8.7 mmHg (1 mg dose), -9.8 mmHg (2 mg dose) | |

| Bax24 | III | Resistant Hypertension | Baxdrostat 2 mg; Placebo | 12 Weeks | Statistically significant reduction in 24-hour ambulatory SBP |

Long-Term Safety Profile

The safety and tolerability of baxdrostat have been assessed in Phase I, II, and III clinical trials.

Safety Data from Key Clinical Trials

| Trial | Phase | Key Adverse Events | Hyperkalemia Rates (>6 mmol/L) | Reference |

| Phase I | I | No serious adverse events leading to withdrawal | Not reported | |

| BrigHTN | II | Generally well-tolerated | Not specified in detail | |

| HALO | II | Hyperkalemia | 1.6% (1 mg), 5.0% (2 mg), 1.6% (placebo) | |

| BaxHTN | III | Most adverse events were mild. Serious adverse events: 1.9% (1mg), 3.4% (2mg), 2.7% (placebo) | 1.1% (1 mg and 2 mg doses), 0.0% (placebo) |

Note: Baxdrostat has been shown to not meaningfully impact cortisol levels, demonstrating its selectivity.

Experimental Protocols

The following sections detail the methodologies for key clinical trials investigating baxdrostat.

BaxHTN Phase III Trial Protocol

The BaxHTN trial was a multi-part study designed to assess the efficacy, safety, and durability of baxdrostat's effect.

Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Adults (≥18 years) with uncontrolled hypertension (on 2 antihypertensive agents, including a diuretic) or resistant hypertension (on ≥3 antihypertensive agents, including a diuretic) with a mean seated SBP ≥140 mmHg and <170 mmHg.

Treatment Regimen:

-

Part 1 (12 weeks, double-blind): Participants were randomized (1:1:1) to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily, in addition to their existing antihypertensive medications.

-

Part 2 (12 weeks, open-label): Participants were re-randomized to receive baxdrostat 2 mg or standard of care.

-

Part 3 (8 weeks, randomized withdrawal): Participants from the baxdrostat 2 mg group were re-randomized (2:1) to continue baxdrostat 2 mg or switch to placebo.

-